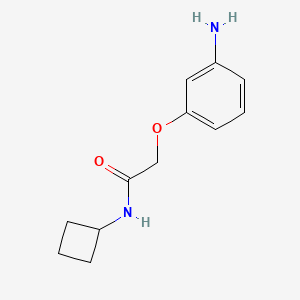

2-(3-aminophenoxy)-N-cyclobutylacetamide

Description

2-(3-Aminophenoxy)-N-cyclobutylacetamide is an acetamide derivative featuring a 3-aminophenoxy group linked to an acetamide backbone, with a cyclobutyl substituent on the nitrogen atom. Its molecular formula is inferred as C₁₁H₁₄N₂O₂, based on structural analogs like 2-(3-aminophenoxy)-N-ethylacetamide (C₁₀H₁₄N₂O₂) .

Properties

IUPAC Name |

2-(3-aminophenoxy)-N-cyclobutylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-9-3-1-6-11(7-9)16-8-12(15)14-10-4-2-5-10/h1,3,6-7,10H,2,4-5,8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENZAVGMBRWQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)COC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Aminophenoxy)-N-cyclobutylacetamide is a compound of interest in medicinal chemistry, characterized by its unique structure that includes a cyclobutyl group attached to an acetamide linked to a 3-aminophenoxy moiety. This compound has garnered attention due to its potential pharmacological properties, particularly its interaction with various biological targets.

The molecular formula of this compound is C_{13}H_{17}N_{1}O_{2}, with a molecular weight of approximately 220.27 g/mol. Its structure allows for various chemical reactions typical of amides and phenolic compounds, which can be exploited to enhance its biological activity.

Binding Affinity and Efficacy

Interaction studies have shown that this compound exhibits significant binding affinity for specific biological targets. These studies typically assess:

- Receptor Binding : Evaluating how well the compound binds to receptors involved in various physiological processes.

- Enzyme Inhibition : Investigating the compound's ability to inhibit enzymes linked to disease mechanisms.

Pharmacological Applications

The potential applications of this compound extend into several therapeutic areas, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against tumor cells.

- Antimicrobial Properties : The structural features may confer activity against bacterial pathogens, making it a candidate for further exploration in antimicrobial therapy.

Comparative Analysis

To better understand the uniqueness of this compound, comparative studies with structurally similar compounds are essential. The following table summarizes key comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(3-Aminophenoxy)-N-cyclopropylacetamide | Similar amine and phenoxy groups | Cyclopropyl instead of cyclobutyl |

| N-Cyclohexyl-2-phenoxyacetamide | Cyclohexyl group attached to phenoxyacetamide | Larger cycloalkane structure |

| 4-Amino-N-cyclobutylbenzamide | Benzamide structure with cyclobutyl | Different aromatic system |

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of this compound. For instance:

- Cytotoxicity Studies : A study indicated that compounds similar to this compound showed selective cytotoxicity against human tumor cell lines while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .

- Antimicrobial Testing : Other investigations have focused on the antimicrobial properties, revealing that derivatives exhibit activity against Helicobacter pylori, which is significant given its role in gastric diseases .

- Enzyme Inhibition : The compound's ability to inhibit urease has been documented, with implications for treating conditions related to urease-producing bacteria .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-(3-aminophenoxy)-N-cyclobutylacetamide and its analogs:

Pharmacological Activity

- Anti-inflammatory and Analgesic Effects: Substituted phenoxy acetamides, such as N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives, exhibit significant anti-inflammatory activity (e.g., 65–72% inhibition in carrageenan-induced edema models) . The cyclobutyl group in this compound may similarly enhance membrane permeability, though activity levels require empirical validation.

- However, some acetamides, like 2-cyano-N-[(methylamino)carbonyl]acetamide, lack thorough toxicological profiles, highlighting a common gap in safety data for this class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.